Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
Description
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic amino ester hydrochloride salt with a rigid [3.2.1] bicyclo framework. This compound is structurally characterized by a bridgehead amine and a methyl ester group, which confer unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride salt form. It is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, leveraging its conformational rigidity to influence target binding and metabolic stability .
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9;/h2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGQYLLBKLSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, interaction with biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.74 g/mol . The compound features a bicyclo[3.2.1]octane core with both an amino group and a carboxylate moiety, enhancing its reactivity and biological profile compared to other bicyclic compounds.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Neuroactive Properties : The compound has shown potential interactions with metabotropic glutamate receptors, which are implicated in various neurological processes . This suggests a role in modulating neurotransmission.
- Amino Acid Transport Inhibition : Studies have demonstrated that derivatives of bicyclic compounds can inhibit amino acid transport systems in tumor cells, indicating potential applications in cancer therapy . For instance, the compound's structural analogs have been shown to inhibit histidine uptake in sarcoma cells.
Comparative Biological Activity
To provide context, the following table compares this compound with related compounds based on their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl | C10H16ClN | Antimicrobial, neuroactive |
| Methyl bicyclo[3.2.1]octane-1-carboxylate | C10H16O2 | Potentially neuroactive |
| Bicyclo[3.2.1]octyl amide derivatives | Variable | Antitumor, neuroactive |
| Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate HCl | C10H18ClNO2 | Neuroactive, potential cancer therapy |
Neuropharmacological Studies
In a study examining the interaction of related bicyclic compounds with neurotransmitter systems, this compound was found to enhance the binding affinity to metabotropic glutamate receptors compared to its analogs . This interaction suggests a mechanism for its neuroactive effects, potentially offering therapeutic avenues for neurological disorders.
Cancer Research Applications
Another significant area of research involves the compound's ability to inhibit amino acid transport systems in cancer cells. A study indicated that this compound could competitively inhibit leucine uptake in sarcoma cells, suggesting its potential as an adjunctive treatment in cancer therapy by disrupting nutrient uptake in tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
- Structure : Differs by replacing the methyl ester with a carboxylic acid group.
- Properties: Higher polarity and lower lipophilicity compared to the methyl ester derivative.
- Molecular Weight: 205.69 g/mol (C₉H₁₆ClNO₂) .
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride
- Structure: Features an additional methylene group between the bicyclo core and the amino group.
- Properties: Increased molecular volume and lipophilicity due to the aminomethyl substituent. This modification could enhance blood-brain barrier penetration in drug candidates.
- CAS : 2198519-29-6 .
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
- Structure: Larger bicyclo[3.2.2]nonane core.
- Molecular weight: 233.67 g/mol (C₁₁H₂₀ClNO₂).
- Purity : 97% (CAS: 1788041-48-4) .
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride
- Structure : Nitrogen atom incorporated into the bicyclo framework (azabicyclo) with a hydroxymethyl group.
- Properties: The azabicyclo structure introduces basicity, while the hydroxymethyl group adds hydrogen-bonding capacity. Molecular weight: 177.67 g/mol (C₈H₁₆ClNO) .
Table 1: Key Properties of Selected Analogues
| Compound Name | Bicyclo System | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | [3.2.1] | Methyl ester, amine (HCl) | 205.69 (C₉H₁₆ClNO₂) | High solubility, rigidity |
| 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid | [3.2.1] | Carboxylic acid, amine | 205.69 | Polar, low lipophilicity |
| Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate | [3.2.1] | Methyl ester, aminomethyl | 219.67 (C₁₁H₂₀ClNO₂) | Enhanced lipophilicity |
| Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate | [3.2.2] | Methyl ester, amine | 233.67 | Increased steric bulk |
| {1-Azabicyclo[3.2.1]octan-5-yl}methanol | [3.2.1] | Hydroxymethyl, azabicyclo | 177.67 | Basicity, hydrogen-bond donor |
Preparation Methods
Amide Bond Formation via Coupling Reagents
The primary step involves coupling 5-aminobicyclo[3.2.1]octane-1-carboxylic acid derivatives with methyl groups. In one documented procedure:
-
Activation of the Carboxylic Acid : 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Esterification : The acyl chloride reacts with methanol under anhydrous conditions to yield methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate.
-
Purification : The crude product is purified via recrystallization from ethanol/water mixtures to achieve >95% purity.
An alternative method employs coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF). This approach avoids harsh acidic conditions, preserving the bicyclic scaffold’s integrity. For example, reacting 5-amino-bicyclo[3.2.1]oct-1-ylamine with 6-methylpyrazine-2-carboxylic acid in DMF at room temperature for 12 hours yields the intermediate amide, which is subsequently esterified.
Table 1: Reaction Conditions for Amide Bond Formation
Hydrochloride Salt Preparation
The free base is converted to its hydrochloride salt to enhance solubility and stability. This is achieved by treating the esterified product with hydrochloric acid (HCl) in ethanol/water (1:1) at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt with >99% purity.
Enantioselective Synthesis Approaches
The bicyclo[3.2.1]octane scaffold’s stereochemical complexity demands enantioselective methods to avoid racemization. Patent US8921370B2 highlights the use of chiral auxiliaries and asymmetric catalysis to control the configuration at the 1- and 5-positions.
Chiral Resolution Techniques
Racemic mixtures of the intermediate amine are resolved using chiral acids (e.g., tartaric acid) in ethanol. The diastereomeric salts are crystallized, separated, and treated with base to recover enantiomerically pure amines. This method achieves enantiomeric excess (ee) >98% but suffers from low yields (∼50%) due to partial racemization during salt formation.
Asymmetric Hydrogenation
A more efficient approach involves asymmetric hydrogenation of bicyclic enamines using chiral Ru catalysts (e.g., Noyori-type catalysts). For instance, hydrogenating 5-nitro-bicyclo[3.2.1]oct-1-ene in methanol under 50 psi H₂ pressure with a Josiphos ligand achieves 95% ee and 80% yield.
Table 2: Enantioselective Methods Comparison
| Method | Catalyst/Reagent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral Resolution | L-(+)-Tartaric Acid | 98 | 50 | |
| Asymmetric Hydrogenation | Ru-Josiphos Catalyst | 95 | 80 |
Industrial-Scale Production Techniques
Scaling the synthesis requires optimizing reaction parameters for cost-effectiveness and safety. Key considerations include:
Solvent Selection
Industrial processes favor toluene over DMF for coupling reactions due to lower toxicity and easier recovery. However, toluene’s lower polarity reduces reaction rates, necessitating higher temperatures (80°C vs. RT) to maintain yields.
Continuous Flow Reactors
Adopting continuous flow systems for acyl chloride formation minimizes SOCl₂ handling risks. A pilot-scale setup with a residence time of 2 hours achieves 90% conversion, compared to 85% in batch reactors.
Table 3: Industrial vs. Laboratory Conditions
| Parameter | Laboratory | Industrial |
|---|---|---|
| Solvent | DMF | Toluene |
| Reaction Temperature | 25°C | 80°C |
| Catalyst Loading | 1.5 eq HATU | 1.1 eq HATU |
| Yield | 92% | 88% |
Comparative Analysis of Methodologies
The HATU-mediated coupling method outperforms traditional acyl chloride routes in yield and purity but incurs higher reagent costs. Industrial processes prioritize solvent safety and catalyst recycling, accepting marginally lower yields for scalability. Asymmetric hydrogenation offers the best balance of ee and yield but requires specialized equipment .
Q & A
Q. Comparative Analysis Table
Advanced: What strategies are used to design analogs with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric replacement : Substitute the ester with a ketone to reduce hydrolysis .
- Prodrug approaches : Mask the amine as a pivaloyloxymethyl carbamate for enhanced oral bioavailability .
- Computational modeling : QSAR studies optimize logP values (<2.5) to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
